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Compound of Interest

Compound Name: 1,3-Diphenylacetone

Cat. No.: B089425 Get Quote

An In-depth Technical Guide to 1,3-Diphenylacetone and Its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diphenylacetone (also known

as dibenzyl ketone), its key structural isomers, and their relevance in synthetic chemistry and

pharmacology. This document includes detailed physicochemical properties, experimental

protocols, and visualizations of chemical and biological pathways to support advanced

research and development.

Structural Formula and Isomerism
1,3-Diphenylacetone is a symmetrical ketone with the chemical formula C₁₅H₁₄O. Its IUPAC

name is 1,3-diphenylpropan-2-one. The core structure consists of a central three-carbon chain

with a carbonyl group at the second position (propan-2-one), and a phenyl group attached to

each of the terminal carbons (positions 1 and 3).

The molecular formula C₁₅H₁₄O allows for a variety of structural isomers, which differ in the

arrangement of their atoms. Understanding these isomers is crucial as they exhibit distinct

physical, chemical, and biological properties. Key isomeric classes include:

Positional Isomers (Ketones): Varying the positions of the phenyl groups and the carbonyl

group along an aliphatic chain.
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Substituted Benzophenones: A central carbonyl group directly attached to two phenyl rings,

with methyl groups substituted at various positions.

Flavonoid Backbones: Heterocyclic structures forming the core of biologically significant

compounds like flavans, isoflavans, and neoflavans.

Below is a diagram illustrating the structural relationship between 1,3-diphenylacetone and

some of its key isomers.

Ketone Isomers Flavonoid Parent Hydrides

C₁₅H₁₄O
Molecular Formula

1,3-Diphenylacetone
(Dibenzyl Ketone) 1,1-Diphenylacetone 3-Phenylpropiophenone 3,4-Dimethylbenzophenone Flavan Isoflavan Neoflavan

Click to download full resolution via product page

Figure 1: Structural isomer classes of C₁₅H₁₄O.

Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for 1,3-diphenylacetone and its

structural isomers, allowing for easy comparison of their physical properties.
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Compound
Name

Synonym(s)
Molar Mass
( g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Density
(g/cm³)

1,3-

Diphenylacet

one

Dibenzyl

ketone
210.27 32 - 34 330 1.069

1,1-

Diphenylacet

one

Benzhydryl

methyl

ketone

210.27 59 - 63 307 N/A

3-

Phenylpropio

phenone

Dihydrochalc

one
210.27 68 - 71 338 N/A

3,4-

Dimethylbenz

ophenone

Phenyl 3,4-

xylyl ketone
210.27 45 - 47 335 ~1.02

2,4-

Dimethylbenz

ophenone

Phenyl 2,4-

xylyl ketone
210.27 N/A (Liquid)

~185 (at 17

mmHg)
~1.08

Flavan

2-

Phenylchrom

an

210.27 N/A (Liquid) N/A N/A

Isoflavan

3-

Phenylchrom

an

210.27 N/A N/A N/A

Neoflavan

4-

Phenylchrom

an

210.27 N/A (Liquid) 312.5 1.098

Note: Data

for some

parent

hydrides like

Flavan and

Isoflavan are
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not readily

available as

they are

typically

studied as

part of larger,

substituted

molecules.

Experimental Protocols
Detailed methodologies for the synthesis of 1,3-diphenylacetone and its application in a

subsequent reaction are provided below. These protocols are representative of standard

laboratory procedures.

Protocol 1: Synthesis of 1,3-Diphenylacetone via
Ketonic Decarboxylation
This method involves the ketonic decarboxylation of phenylacetic acid.

Materials:

Phenylacetic acid

Acetic anhydride

Anhydrous potassium acetate

Heating mantle with reflux condenser and distillation setup

Procedure:

Combine phenylacetic acid, acetic anhydride, and anhydrous potassium acetate in a round-

bottom flask.

Heat the mixture to reflux at 140-150°C for approximately 2 hours.
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After reflux, arrange the apparatus for distillation. Slowly distill the mixture to remove the

acetic acid byproduct. Carbon dioxide gas will be evolved during this process.

The remaining liquid in the flask is the crude 1,3-diphenylacetone.

Purify the crude product by vacuum distillation. Avoid heating the residue above 200°C to

prevent resinification, which would decrease the yield.

Protocol 2: Aldol Condensation of 1,3-Diphenylacetone
with Benzil
1,3-Diphenylacetone is a key reactant in the aldol condensation reaction to form the highly

conjugated system, tetraphenylcyclopentadienone. This reaction is notable for its deep purple

product.

Materials:

1,3-Diphenylacetone (Dibenzyl ketone)

Benzil

Absolute Ethanol

Potassium Hydroxide (KOH)

Round-bottom flask with reflux condenser

Ice bath

Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

In a 500 mL round-bottom flask, dissolve 21.0 g (0.1 mole) of benzil and 21.0 g (0.1 mole) of

1,3-diphenylacetone in 150 mL of hot absolute ethanol.

Fit the flask with a reflux condenser and heat the solution until it is near its boiling point.
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Prepare a solution of 3.0 g of KOH in 15 mL of ethanol. Slowly add this solution through the

top of the condenser into the reaction mixture.

Once any initial frothing has subsided, heat the mixture to a gentle reflux and maintain for 15

minutes. The solution will turn a deep purple color as the product forms.

After reflux, cool the flask to room temperature, and then place it in an ice bath to complete

the crystallization of the product.

Collect the dark crystalline product by vacuum filtration.

Wash the crystals with three small portions of ice-cold 95% ethanol to remove impurities.

Allow the product, tetraphenylcyclopentadienone, to air dry. The expected yield is 91-96%.

The workflow for this important synthetic application is visualized below.
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Figure 2: Experimental workflow for tetraphenylcyclopentadienone synthesis.
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Biological Relevance and Signaling Pathways
While 1,3-diphenylacetone itself is primarily used as a synthetic intermediate, its structural

isomers, particularly the flavonoid backbones, are of significant interest to drug development

professionals. Isoflavans and their derivatives (isoflavones, such as genistein and daidzein

found in soy) are well-studied phytoestrogens that modulate critical cellular signaling pathways

involved in cancer.

Isoflavones have been shown to induce apoptosis (programmed cell death) in cancer cells by

inhibiting the PI3K/Akt/NF-κB signaling pathway.[1] This pathway is a central regulator of cell

survival, proliferation, and inflammation and is often dysregulated in various cancers.

Mechanism of Action:

PI3K/Akt Inhibition: Isoflavones can suppress the activity of Phosphoinositide 3-kinase

(PI3K), a key enzyme that initiates the signaling cascade.

Preventing Akt Activation: By inhibiting PI3K, isoflavones prevent the phosphorylation and

activation of the protein kinase Akt.

NF-κB Suppression: Active Akt normally promotes cell survival by activating the transcription

factor NF-κB. When Akt is inhibited, NF-κB remains inactive in the cytoplasm, preventing it

from entering the nucleus and transcribing pro-survival and anti-apoptotic genes.

Induction of Apoptosis: The suppression of this pro-survival pathway allows pro-apoptotic

signals to dominate, leading to cancer cell death.

The diagram below illustrates how isoflavones (derivatives of the isoflavan core) interrupt this

critical cancer survival pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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